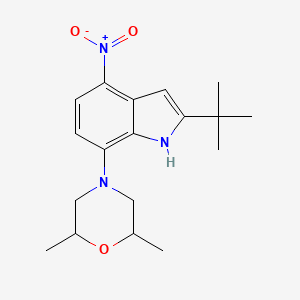

2-Tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole

Description

2-Tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole is a substituted indole derivative characterized by three distinct functional groups:

- 2,6-Dimethylmorpholin-4-yl group at position 7, introducing a rigid, chiral morpholine ring with methyl substitutions.

- Nitro group at position 4, a strong electron-withdrawing moiety influencing electronic properties and reactivity.

Below, we compare its structural and inferred properties with analogous compounds.

Properties

IUPAC Name |

4-(2-tert-butyl-4-nitro-1H-indol-7-yl)-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-11-9-20(10-12(2)24-11)15-7-6-14(21(22)23)13-8-16(18(3,4)5)19-17(13)15/h6-8,11-12,19H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBMPOWFFSKILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C3C(=C(C=C2)[N+](=O)[O-])C=C(N3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the nitro group and the tert-butyl group. The final step involves the attachment of the morpholine ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures must be in place to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a variety of functional groups onto the indole ring.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 331.41 g/mol. Its structure includes a nitro group and a morpholine ring, which contribute to its biological activity.

Medicinal Chemistry Applications

-

Neuroprotective Agent :

Research indicates that compounds similar to 2-tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole exhibit significant neuroprotective effects. Studies have shown that such compounds can inhibit oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The antioxidant properties of related nitrones have been highlighted, suggesting potential applications in treating conditions associated with oxidative damage . -

Anti-inflammatory Properties :

The compound has been investigated for its ability to inhibit lipoxygenase, an enzyme involved in the inflammatory process. This inhibition suggests that it could be useful in developing anti-inflammatory drugs . The structural features of the compound allow it to interact effectively with biological targets involved in inflammation. -

Potential for Stroke Therapy :

There is ongoing research into the use of nitrone derivatives for stroke therapy due to their neuroprotective effects. Compounds with similar structures have demonstrated the ability to protect neurons from ischemic damage, making this compound a candidate for further studies in this area .

Case Study 1: Neuroprotection in Ischemia Models

In vitro studies involving primary cortical neurons exposed to oxygen-glucose deprivation have shown that nitrone derivatives can significantly reduce neuronal death. These findings suggest that this compound could be further explored as a treatment option for ischemic stroke .

Case Study 2: Antioxidant Activity

Research has demonstrated that related compounds exhibit strong antioxidant activity through various assays such as DPPH scavenging and ABTS decolorization tests. These results indicate that this compound may possess similar antioxidant properties, warranting further investigation into its therapeutic potential against oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 2-Tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors. The nitroindole core can intercalate with DNA, potentially disrupting cellular processes, while the morpholine ring can enhance cell permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Morpholine-Substituted Heterocycles

The 2,6-dimethylmorpholin-4-yl group in the target compound is structurally analogous to morpholine derivatives attached to other aromatic systems. For example:

- (2S,6R)-2,6-Dimethyl-4-(6-nitro-3-pyridyl)morpholine () shares the 2,6-dimethylmorpholine substituent but is attached to a pyridine ring instead of indole. Key differences include: Electronic Effects: The nitro group on pyridine (position 6) vs. NMR Shifts: The pyridine-morpholine compound exhibits downfield shifts for aromatic protons (δ 7.72 ppm for H-pyridine) compared to indole systems, where conjugation differences may shift peaks further upfield . Chirality: The (2S,6R) configuration in the pyridine compound introduces stereochemical complexity, whereas the target compound’s morpholine group (if synthesized as a racemate) may lack enantiomeric resolution.

Nitro-Substituted Heterocycles

The nitro group’s position and electronic impact are critical:

- 4-Nitroindole vs. 6-Nitropyridine : In the target compound, the nitro group at position 4 of indole deactivates the ring toward electrophilic substitution, whereas in pyridine derivatives (e.g., ), the nitro group at position 6 directs reactivity toward meta positions.

Tert-Butyl-Substituted Indoles

The tert-butyl group at position 2 distinguishes the target compound from other indole derivatives:

- tert-Butyl 3-methyl-2-...indole-1-carboxylate () features a tert-butyl ester at position 1 and a methyl group at position 3. Key contrasts include:

- Steric Effects : The tert-butyl group at position 2 in the target compound may hinder nucleophilic attack at adjacent positions more effectively than position 1 substitutions.

- Solubility : The carboxylate ester in ’s compound likely enhances aqueous solubility compared to the nitro and morpholine groups in the target compound, which may favor lipid bilayer penetration .

Research Implications and Limitations

- Synthetic Challenges : The tert-butyl and morpholine groups in the target compound may complicate synthesis due to steric hindrance and chirality management, as seen in analogous morpholine-pyridine syntheses .

- Data Gaps: Limited experimental data (e.g., solubility, bioactivity) for the target compound necessitate reliance on structural analogs for property inference.

- Future Directions : Comparative studies on nitroindole reduction pathways or morpholine ring conformations could elucidate applications in catalysis or drug design.

Biological Activity

2-Tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole is a complex organic compound that has garnered attention for its potential biological activities. This article will delve into its biological activity, highlighting relevant research findings, case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₅N₃O₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features an indole core, a nitro group, a tert-butyl group, and a dimethylmorpholin group. The unique structural components contribute to its diverse biological activities.

Structural Features

| Feature | Description |

|---|---|

| Indole Core | Known for various biological activities |

| Nitro Group | Involved in redox reactions |

| Tert-butyl Group | Affects solubility and reactivity |

| Dimethylmorpholine | Enhances solubility and bioavailability |

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, indole derivatives have been shown to inhibit the growth of various bacteria and fungi. The presence of the morpholine group may enhance these effects by improving solubility and facilitating better interaction with microbial targets.

Anticancer Potential

Indole derivatives are also recognized for their anticancer properties. Studies suggest that this compound can modulate pathways involved in cell proliferation and apoptosis. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets such as enzymes and receptors. Molecular docking studies have been employed to elucidate these interactions, revealing binding affinities that suggest potential therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the unique position of this compound within its class of compounds, a comparison with structurally similar compounds is beneficial.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Tert-butyl-4-nitroindole | Indole core with tert-butyl and nitro groups | Lacks morpholine substituent |

| 7-Chloro-4-nitroindole | Chlorine substituent instead of tert-butyl | Different halogen substitution affecting reactivity |

| 5-Methyl-7-(dimethylamino)-4-nitroindole | Dimethylamino group instead of morpholine | Alters biological activity profile |

| 2-Methyl-7-(piperidin-1-yl)-4-nitroindole | Piperidine substituent | Changes pharmacological properties |

This table illustrates how variations in substituents influence both chemical behavior and biological activity.

Study on Anticancer Activity

A recent study investigated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed that the compound induced apoptosis through the mitochondrial pathway.

Research on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against various pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 2-tert-butyl-7-(2,6-dimethylmorpholin-4-yl)-4-nitroindole?

- Methodological Answer : Synthetic routes typically involve multi-step organic reactions, including nucleophilic substitution and nitration. For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Use fractional factorial designs to reduce trial runs while capturing interactions between variables. Computational tools like quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, guiding experimental condition selection .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with UV-Vis detection for purity assessment (>98% purity threshold). Confirm structural identity via NMR spectroscopy (¹H, ¹³C, and 2D-COSY for morpholine ring protons) and high-resolution mass spectrometry (HRMS) . For nitro group confirmation, employ FT-IR spectroscopy (asymmetric stretching ~1520 cm⁻¹) and X-ray crystallography if single crystals are obtainable .

Q. What computational tools are suitable for modeling the reactivity of this compound?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate electronic properties (e.g., HOMO-LUMO gaps, nitro group charge distribution). Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) can predict solubility and aggregation behavior. Reaction path search algorithms (e.g., GRRM) may identify intermediates in nitro reduction or morpholine ring transformations .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?

- Methodological Answer : Conduct accelerated stability studies using DOE to test pH (1–6), temperature (25–60°C), and ionic strength. Monitor degradation via LC-MS and NMR to identify byproducts (e.g., nitro group reduction or morpholine ring cleavage). Apply kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life. Cross-validate results with computational hydrolysis simulations (e.g., semi-empirical PM6 methods) .

Q. What strategies address low yields in the final nitroindole cyclization step?

- Methodological Answer : Optimize cyclization using microwave-assisted synthesis (shorter reaction times, higher yields). Screen Lewis acid catalysts (e.g., ZnCl₂, FeCl₃) to stabilize transition states. Employ in situ FT-IR to monitor nitro group activation and cyclization kinetics. If side reactions dominate, introduce protecting groups (e.g., tert-butyl ester) for the morpholine moiety .

Q. How does the tert-butyl group influence the compound’s crystallinity and bioavailability?

- Methodological Answer : Perform powder X-ray diffraction (PXRD) to compare crystallinity with non-tert-butyl analogs. Assess bioavailability via parallel artificial membrane permeability assays (PAMPA) and logP measurements. Use molecular docking to evaluate steric effects of the tert-butyl group on target binding (e.g., enzyme active sites) .

Q. What mechanistic insights explain the compound’s selectivity in inhibiting specific enzymes?

- Methodological Answer : Combine surface plasmon resonance (SPR) for binding affinity measurements with stopped-flow kinetics to determine rate constants. Use mutagenesis studies on target enzymes (e.g., kinases) to identify key residues interacting with the morpholine or nitro groups. Validate with free-energy perturbation (FEP) calculations .

Data Contradiction and Reproducibility

Q. How should researchers reconcile discrepancies in reported solubility profiles?

- Methodological Answer : Standardize solvent systems (e.g., USP buffers) and temperature controls. Use dynamic light scattering (DLS) to detect aggregation. Cross-reference with Hansen solubility parameters and computational COSMO-RS predictions. Publish raw data (e.g., dissolution curves) to enable meta-analyses .

Q. What experimental controls are critical for validating bioactivity assays involving this compound?

- Methodological Answer : Include positive controls (e.g., known kinase inhibitors) and negative controls (DMSO vehicle). Use orthogonal assays (e.g., fluorescence polarization and calorimetry) to confirm binding. Pre-treat compound stocks with chelating resins to remove trace metal contaminants. Document batch-to-batch variability via LC-MS .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.